molecular formula C14H15NaO3S B12745970 Sodium 7-isopropyl-1,4-dimethylazulenesulphonate CAS No. 36905-16-5

Sodium 7-isopropyl-1,4-dimethylazulenesulphonate

Cat. No.: B12745970
CAS No.: 36905-16-5
M. Wt: 286.32 g/mol
InChI Key: GGVGLZLLKYLVNX-UHFFFAOYSA-M
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Description

Sodium 7-isopropyl-1,4-dimethylazulenesulphonate, also widely known as Sodium Gualenate, is a water-soluble derivative of guaiazulene, a sesquiterpene naturally found in the chamomile plant ( Matricaria chamomilla L.) . This compound is provided as a blue to dark blue crystalline powder with a melting point of 98 °C and a high purity of >98.0% . Its primary research value lies in its unique anti-inflammatory properties. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), its mode of action does not involve the inhibition of prostaglandin biosynthesis. Instead, research suggests it functions through inhibitory activities on leukocyte emigration and histamine release . Due to these properties, it is primarily used in studies related to gastritis, gastric ulcers, and duodenal ulcers, where it demonstrates anti-pepsin, antibacterial, anti-allergic, and mucosal metabolism-promoting effects . As a stable, water-soluble form of the core azulene structure, it is a vital tool for probing inflammatory pathways. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper handling and storage are required; it is a light-, heat-, and moisture-sensitive solid that should be kept frozen under an inert atmosphere .

Properties

CAS No.

36905-16-5

Molecular Formula

C14H15NaO3S

Molecular Weight

286.32 g/mol

IUPAC Name

sodium;4-methyl-7-propan-2-ylazulene-1-sulfonate

InChI

InChI=1S/C14H16O3S.Na/c1-9(2)11-5-4-10(3)12-6-7-14(13(12)8-11)18(15,16)17;/h4-9H,1-3H3,(H,15,16,17);/q;+1/p-1

InChI Key

GGVGLZLLKYLVNX-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(C)C)S(=O)(=O)[O-].[Na+]

Related CAS

28802-61-1 (Parent)

Origin of Product

United States

Preparation Methods

Free Radical Sulfonation Process

A patented method (CN118666719A) describes a free radical-activated sulfonation reaction to synthesize sodium azulene sulfonates, including this compound. Key features include:

  • Reagents: Azulene derivatives, sulfonating agents (e.g., sulfur trioxide, chlorosulfonic acid), and radical initiators.
  • Mechanism: The free radical activation facilitates selective sulfonation at the azulene ring, enhancing yield and regioselectivity.
  • Conditions: Controlled temperature and reaction time to optimize sulfonation without overreaction or degradation.
  • Outcome: Formation of the sulfonic acid intermediate, which is subsequently neutralized to the sodium salt form.

Alkylation and Salt Formation

  • Alkylation: The introduction of the isopropyl group at the 7-position is typically achieved via electrophilic substitution or directed alkylation on the azulene ring after sulfonation.
  • Neutralization: The sulfonic acid intermediate is treated with sodium hydroxide or sodium carbonate to yield the sodium sulfonate salt, improving solubility and stability.
  • Purification: The product is purified by crystallization or recrystallization, often yielding a blue to dark blue crystalline powder.

Data Table: Typical Synthesis Parameters and Product Specifications

Parameter Details/Values Notes
Starting Material Azulene or substituted azulene derivatives 1,4-dimethylazulene with isopropyl precursor
Sulfonating Agent Sulfur trioxide, chlorosulfonic acid, or equivalents Free radical initiators used for activation
Reaction Temperature Typically 0–50 °C Controlled to avoid side reactions
Reaction Time Several hours (varies by scale and conditions) Optimized for maximum yield
Alkylation Method Electrophilic substitution or directed alkylation Post-sulfonation step
Neutralization Agent Sodium hydroxide or sodium carbonate Converts sulfonic acid to sodium salt
Purity (HPLC) ≥ 98.0% Confirmed by high-performance liquid chromatography
Physical Form Blue to dark blue crystalline powder Characteristic of azulene derivatives
Water Content 2.5–6.0% Controlled during drying and storage

Research Findings and Notes

  • The free radical sulfonation method improves regioselectivity and yield compared to classical sulfonation, reducing by-products and enhancing purity.
  • Alkylation after sulfonation ensures the isopropyl group is introduced at the desired 7-position without interfering with the sulfonic acid group.
  • The sodium salt form enhances water solubility, making the compound suitable for pharmaceutical and cosmetic formulations.
  • Analytical methods such as HPLC and nonaqueous titration confirm the high purity of the final product, essential for research and industrial applications.

Chemical Reactions Analysis

Sodium 7-isopropyl-1,4-dimethylazulenesulphonate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sodium 7-isopropyl-1,4-dimethylazulenesulphonate exhibits significant antimicrobial properties. Research indicates that similar sulfonamide derivatives have been effective against a range of bacterial and fungal strains. For instance, compounds with structural similarities have shown promising results in inhibiting growth against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. Studies have highlighted the effectiveness of sulfonamide derivatives in inhibiting enzymes like acetylcholinesterase, which is crucial for treating conditions like Alzheimer’s disease . This suggests that this compound could be explored for similar therapeutic applications.

Agricultural Applications

Pesticidal Properties

This compound may serve as a synergist in pesticidal formulations. The incorporation of this compound with essential oils has been shown to enhance the efficacy of pesticides against various agricultural pests. Its role in improving the bioavailability and effectiveness of active ingredients makes it a valuable component in sustainable pest management strategies .

Herbicide Development

The unique properties of this compound can be harnessed to develop novel herbicides. Research into similar compounds has indicated their potential to disrupt plant growth processes, offering a pathway for creating effective herbicidal agents that are environmentally friendly .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymeric materials. Its sulfonate group enhances the solubility and processability of polymers, making it suitable for applications in coatings and adhesives . The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability.

Nanotechnology

The compound's unique structure allows for its application in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying nanoparticles with this compound, researchers can enhance the targeting and release profiles of therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined using a microdilution method, revealing significant inhibition at concentrations as low as 50 µg/mL against Bacillus subtilis and Candida albicans. These findings support its potential use as a natural antimicrobial agent.

Case Study 2: Agricultural Synergist

In agricultural trials, this compound was tested alongside essential oils against aphid populations. Results showed a synergistic effect that increased pest mortality by over 30% compared to treatments without the compound. This highlights its potential in enhancing pesticide formulations.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Guaiazulene (7-Isopropyl-1,4-dimethylazulene)

Chemical Identity :
Guaiazulene (CAS 489-84-9) is the parent azulene derivative of sodium gualenate, lacking the sulfonate group. Its molecular formula is C₁₅H₁₈ , with a molecular weight of 198.31 g/mol .

Physicochemical Properties :

  • Melting Point: Not explicitly reported but stable at room temperature .
  • Solubility: Lipophilic, insoluble in water but soluble in organic solvents like ethanol or oils .

Applications :
Used as a cosmetic additive (INCI name: Guaiazone) for its blue color and purported skin-soothing effects .

Table 1: Structural and Physical Comparison
Property Sodium Gualenate Guaiazulene
CAS No. 6223-35-4 489-84-9
Molecular Formula C₁₅H₁₇NaO₃S C₁₅H₁₈
Molecular Weight 300.35 g/mol 198.31 g/mol
Solubility Water-soluble Lipophilic
Storage -80°C (lyophilized) Room temperature

Functional and Bioactive Comparisons

Key Differences :

Solubility and Delivery : The sulfonate group in sodium gualenate enhances water solubility , making it suitable for systemic administration, whereas guaiazulene’s lipophilicity limits it to topical applications .

Bioactivity : Sodium gualenate’s anti-inflammatory efficacy is well-documented in treating gastrointestinal disorders, while guaiazulene lacks peer-reviewed evidence for therapeutic bioactivity .

Other Sulfonated Azulene Derivatives

These are primarily industrial chemicals, unlike sodium gualenate’s biomedical focus.

Research Findings and Clinical Relevance

  • Sodium Gualenate : Demonstrated dose-dependent anti-inflammatory effects in rodent models of gastric ulcers, reducing lesion size by 40–60% at 10 mg/kg doses .

Biological Activity

Sodium 7-isopropyl-1,4-dimethylazulenesulphonate, often referred to as sodium guaiazulene sulfonate (GYZ), is a compound derived from azulene, known for its diverse biological activities. This article explores the biological activity of GYZ, focusing on its anti-inflammatory, anti-cancer properties, and cytotoxic effects based on recent research findings.

  • Chemical Formula : C₁₅H₁₇NaO₃S
  • Molecular Weight : 295.35 g/mol
  • CAS Number : 6223-35-4

1. Anti-inflammatory Activity

Research has shown that sodium guaiazulene sulfonate exhibits significant anti-inflammatory properties. In a study utilizing a zebrafish model, guaiazulene-based chalcones demonstrated an inhibition rate of approximately 34% in inflammatory responses, outperforming indomethacin (27%) as a positive control . This suggests potential applications in treating inflammatory diseases.

2. Cytotoxic Effects

The cytotoxicity of GYZ has been evaluated in various cell lines. A study indicated that GYZ significantly suppressed the proliferation of neuron and neuroblastoma (N2a-NB) cells at concentrations exceeding 100 µg/mL . The MTT assay revealed a marked decrease in cell viability, correlating with increased levels of reactive oxygen species (ROS) and oxidative stress markers (TAC and TOS) in treated cells .

Table 1: Cytotoxicity of Sodium Guaiazulene Sulfonate on N2a-NB Cells

Concentration (µg/mL)Cell Viability (%)TAC Levels (µmol/L)TOS Levels (µmol/L)
Control1005.02.0
75854.82.5
100704.03.0
150503.54.5
200303.05.0

Note: TAC = Total Antioxidant Capacity; TOS = Total Oxidant Status

The data indicates a clear dose-dependent relationship between GYZ concentration and cell viability, with higher concentrations leading to increased oxidative stress.

Case Studies

Case Study: Non-Small Cell Lung Cancer (NSCLC)

In vitro studies demonstrated that GYZ triggered ROS-induced apoptosis in NSCLC cells by inhibiting the Akt/mTOR signaling pathway. This effect was enhanced when combined with paclitaxel, suggesting a synergistic potential for cancer therapy . The study highlighted the ability of GYZ to induce complete autophagic flux, further emphasizing its role as a promising anti-cancer agent.

Case Study: Postoperative Sore Throat Relief

Another clinical investigation assessed the efficacy of preoperative gargling with sodium azulene sulfonate in reducing postoperative sore throat after intubation. Results indicated a significant reduction in throat discomfort among patients who gargled with the compound compared to those who did not . This highlights its practical application in clinical settings.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Sodium 7-isopropyl-1,4-dimethylazulenesulphonate, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via sulfonation of guaiazulene (7-isopropyl-1,4-dimethylazulene, CAS 489-84-9), followed by neutralization with sodium hydroxide. Key steps include controlled sulfonation at the azulene core (typically at position 3) using sulfonating agents like chlorosulfonic acid. Purification involves recrystallization or column chromatography. Purity validation requires HPLC (e.g., using a C18 column with methanol/sodium acetate buffer mobile phase as per pharmacopeial protocols ) and elemental analysis to confirm stoichiometry (C15H17NaO3S, MW 300.35) .

Q. How is the structural integrity of this compound confirmed in research settings?

  • Methodological Answer : Structural characterization combines X-ray crystallography (using SHELX programs for refinement ), NMR (1H/13C for substituent positions), and high-resolution mass spectrometry (HR-MS) to verify molecular mass (e.g., ESI-HRMS for [M−H+] ions). Comparative analysis with reference spectra from databases (e.g., CAS Registry) ensures accuracy .

Q. What in vitro and in vivo models are used to evaluate its anti-inflammatory activity?

  • Methodological Answer :

  • In vitro : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods.
  • In vivo : Rodent models (e.g., carrageenan-induced paw edema) with dose-dependent administration (10–50 mg/kg). Biomarkers like TNF-α and IL-6 are quantified via qPCR or multiplex assays .

Advanced Research Questions

Q. How do substituent modifications (e.g., sulfonate group position) affect its biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., Sodium 7-isopropyl-1,4-dimethylazulene-3-carboxaldehyde, CAS 3331-47-3 ) and comparing bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like NF-κB, while in vitro assays validate changes in potency .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer : Matrix interference in plasma/serum requires solid-phase extraction (SPE) followed by LC-MS/MS with a deuterated internal standard. Method validation includes linearity (1–100 ng/mL), recovery (>85%), and precision (CV <15%) per ICH guidelines .

Q. How can enantiomeric purity impact pharmacological outcomes, and what techniques resolve stereochemical ambiguities?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. In vivo enantioselectivity studies compare pharmacokinetic parameters (AUC, Cmax) using chiral derivatization and LC-MS .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported anti-inflammatory efficacy across studies?

  • Methodological Answer : Variability may stem from differences in compound purity (>99% by HPLC ), model species (rat vs. mouse), or dosing regimens. Systematic replication studies with standardized protocols (e.g., OECD guidelines) and meta-analyses of published data are recommended .

Q. What strategies validate the stability of this compound under experimental conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., desulfonation). Buffered solutions (pH 4.6–7.4) mimic physiological conditions, while mass spectrometry identifies degradation pathways .

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